molecular formula C23H22N2O5S B2708076 2-ethoxy-5-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 922035-33-4

2-ethoxy-5-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

カタログ番号: B2708076
CAS番号: 922035-33-4
分子量: 438.5
InChIキー: YISAXNCZIANLNS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a dibenzo[b,f][1,4]oxazepine core, distinguished by an oxygen atom in the 1,4-azepine ring. Key substituents include an 8-methyl group, an 11-oxo moiety, and a benzenesulfonamide side chain at position 2 of the oxazepine ring. The sulfonamide-linked benzene ring is further substituted with a 2-ethoxy and 5-methyl group.

特性

IUPAC Name

2-ethoxy-5-methyl-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O5S/c1-4-29-21-9-6-15(3)12-22(21)31(27,28)25-16-7-10-19-17(13-16)23(26)24-18-11-14(2)5-8-20(18)30-19/h5-13,25H,4H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YISAXNCZIANLNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)C)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-ethoxy-5-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a complex organic molecule with potential therapeutic applications. Its structure suggests possible interactions with various biological targets, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound based on available literature, focusing on its pharmacological properties, mechanism of action, and potential clinical applications.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C19H22N2O4S\text{C}_{19}\text{H}_{22}\text{N}_{2}\text{O}_{4}\text{S}

This indicates a sulfonamide core with an ethoxy and methyl substituent, along with a dibenzooxazepin moiety that may contribute to its biological activity.

The biological activity of this compound is hypothesized to involve the following mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide group is known to interact with various enzymes, potentially inhibiting their activity and affecting metabolic pathways.
  • Modulation of Ion Channels : Similar compounds have been shown to influence potassium channels (Kv channels), which are crucial in neuronal excitability and apoptosis regulation .
  • Antitumor Activity : The dibenzooxazepin structure may exhibit antitumor properties by inducing apoptosis in cancer cells through various signaling pathways.

Pharmacological Studies

Recent studies have highlighted the following biological activities associated with related compounds:

CompoundBiological ActivityIC50 ValueReference
Compound 80Kv2.1 Inhibition0.07 μM
Dibenzo[b,f][1,4]oxazepine derivativesAntitumor effectsVaries

These findings suggest that modifications to the dibenzooxazepin structure can lead to significant changes in biological activity.

Neuroprotective Effects

A study investigating the neuroprotective effects of similar compounds indicated that they could significantly reduce neuronal cell death in models of ischemic stroke by inhibiting Kv channels . This suggests that 2-ethoxy-5-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide may also possess similar protective properties.

Anticancer Potential

In vitro studies on related dibenzooxazepine derivatives showed promising results in inhibiting cancer cell proliferation. These compounds were effective against various cancer cell lines, indicating that the target compound could be further explored for its anticancer properties .

類似化合物との比較

Comparison with Similar Compounds

Core Structural Differences

The target compound’s dibenzo[b,f][1,4]oxazepine core contrasts with dibenzo[b,f][1,4]thiazepine derivatives in the literature (e.g., compounds from Jin et al.), where sulfur replaces oxygen in the azepine ring.

Compound Name Core Structure Key Substituents Functional Group HRMS/LCMS Data Reference
2-Ethoxy-5-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide Oxazepine (O) 8-methyl, 11-oxo, 2-(2-ethoxy-5-methylbenzenesulfonamide) Benzenesulfonamide Not reported N/A
N-(4-Methoxyphenyl)-10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide Thiazepine (S) 10-methyl, 11-oxo, 8-carboxamide (4-methoxyphenyl) Carboxamide HRMS: 407.1061 [M+H+]
N-(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide Oxazepine (O) 8-methyl, 11-oxo, 2-(4-trifluoromethylbenzamide) Benzamide RN: 921891-43-2
10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylic acid 5,5-dioxide Thiazepine (S) 10-ethyl, 11-oxo, 8-carboxylic acid, 5,5-dioxide Carboxylic acid LCMS: m/z 407.0

Substituent and Functional Group Variations

  • Sulfonamide vs. Carboxamide/Carboxylic Acid : The target compound’s benzenesulfonamide group (pKa ~10) is more acidic than carboxamides (pKa ~15–17) or carboxylic acids (pKa ~4–5), which may enhance solubility and influence receptor binding kinetics .
  • Ethoxy vs.

Hypothetical Pharmacological Implications

  • D2 Receptor Binding: Thiazepine derivatives (e.g., compound 36 ) show D2 antagonism, but the target compound’s oxazepine core and sulfonamide group may modulate selectivity.
  • Metabolic Stability : The ethoxy group may confer resistance to oxidative metabolism compared to smaller alkyl substituents (e.g., methyl or ethyl in ).

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of this compound to ensure high purity and yield?

  • Methodological Answer : The synthesis involves multi-step reactions, including constructing the dibenzo[b,f][1,4]oxazepine core, sulfonamide coupling, and substituent functionalization. Key steps:

  • Core Formation : Cyclocondensation of o-aminophenols with ketones under acidic conditions to form the oxazepine ring .
  • Sulfonamide Coupling : Reacting the oxazepine intermediate with 2-ethoxy-5-methylbenzenesulfonyl chloride in anhydrous DMF at 0–5°C to prevent hydrolysis .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
    • Critical Parameters : Strict temperature control during sulfonamide coupling, inert atmosphere (N₂/Ar) to avoid oxidation, and stoichiometric excess of sulfonyl chloride (1.2–1.5 eq) to drive the reaction .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Analytical Workflow :

  • NMR : Compare ¹H/¹³C NMR spectra with computational predictions (DFT or molecular modeling tools). Key peaks:
  • Ethoxy group: δ 1.3–1.5 ppm (triplet, CH₃), δ 4.0–4.2 ppm (quartet, OCH₂) .
  • Sulfonamide NH: δ 7.8–8.2 ppm (broad singlet) .
  • HRMS : Confirm molecular formula (C₂₃H₂₃N₂O₅S; [M+H]⁺ = 439.1284) .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., oxazepine ring substitution) using SHELX for refinement .

Q. What preliminary assays are recommended to screen for biological activity?

  • Targeted Assays :

  • Antimicrobial : Broth microdilution (CLSI guidelines) to determine MIC against S. aureus and E. coli (reference MIC: ≤0.5 µg/mL for structurally similar sulfonamides) .
  • Anti-inflammatory : COX-2 inhibition assay (ELISA) with IC₅₀ comparison to celecoxib .
  • Neuroprotective : MTT assay on SH-SY5Y cells exposed to oxidative stress (H₂O₂/6-OHDA) .
    • Data Interpretation : Use positive controls (e.g., ciprofloxacin for antimicrobials) and validate results with triplicate runs.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s bioactivity?

  • SAR Strategy :

  • Substituent Variation : Synthesize analogs with modified ethoxy/methyl groups (e.g., 2-propoxy, 5-fluoro) to assess steric/electronic effects on target binding .
  • Bioisosteric Replacement : Replace the sulfonamide with carbamate or phosphonate groups to improve metabolic stability .
    • Data Analysis : Corrogate activity data (e.g., IC₅₀, MIC) with molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with kinase ATP pockets) .

Q. How should researchers resolve contradictions in activity data across different studies?

  • Case Example : Discrepant MIC values (e.g., 0.25 µg/mL vs. 2.0 µg/mL for S. aureus) may arise from:

  • Assay Variability : Differences in inoculum size, media composition, or incubation time .
  • Compound Stability : Degradation in DMSO stock solutions (validate via HPLC pre-/post-assay) .
    • Resolution : Harmonize protocols (CLSI/EUCAST standards) and use internal reference compounds to normalize inter-lab variability .

Q. What computational methods are effective for predicting metabolic pathways?

  • In Silico Tools :

  • CYP450 Metabolism : Use StarDrop or MetaPrint2D to identify vulnerable sites (e.g., ethoxy O-dealkylation, sulfonamide oxidation) .
  • Toxicity Prediction : ProTox-II for hepatotoxicity alerts (e.g., reactive metabolite formation) .
    • Experimental Validation : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。